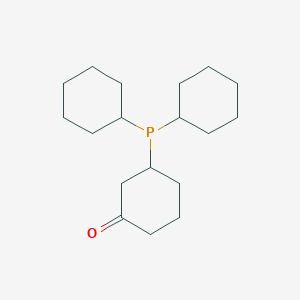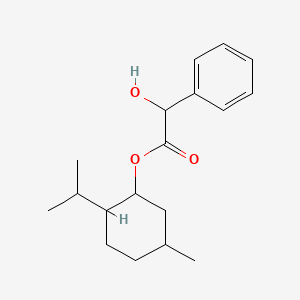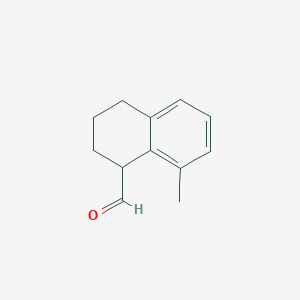
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylsulfanyl group at position 6, a nitroso group at position 5, and amino groups at positions 2 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyrimidines. For instance, starting with 6-chloropyrimidine, the chlorine atom can be replaced by a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate. The nitroso group can be introduced through the reaction of the intermediate with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Phenylsulfanyl)pyrimidine: Similar structure with a phenylsulfanyl group instead of a methylsulfanyl group.
6-(Phenylselanyl)pyrimidine: Contains a phenylselanyl group instead of a methylsulfanyl group.
6-Methylsulfanyluracil: A uracil derivative with a methylsulfanyl group at position 6.
Uniqueness
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is unique due to the presence of both a methylsulfanyl group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
4765-69-9 |
|---|---|
Formule moléculaire |
C5H7N5OS |
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
6-methylsulfanyl-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N5OS/c1-12-4-2(10-11)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |
Clé InChI |
FKXXHJGOVBNVSP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=C1N=O)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Chlorophenyl)methoxy]pyridin-2(1H)-one](/img/structure/B8670863.png)





